molecular formula C25H25NO3 B8305266 1-Benzyl-3-pyrrolidinyl hydroxy(diphenyl)acetate

1-Benzyl-3-pyrrolidinyl hydroxy(diphenyl)acetate

Cat. No. B8305266
M. Wt: 387.5 g/mol
InChI Key: ZOAOWHPGYZFBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-pyrrolidinyl hydroxy(diphenyl)acetate is a useful research compound. Its molecular formula is C25H25NO3 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-3-pyrrolidinyl hydroxy(diphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-pyrrolidinyl hydroxy(diphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyl-3-pyrrolidinyl hydroxy(diphenyl)acetate

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

(1-benzylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C25H25NO3/c27-24(29-23-16-17-26(19-23)18-20-10-4-1-5-11-20)25(28,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,28H,16-19H2

InChI Key

ZOAOWHPGYZFBSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 12 g methyl benzilate and 8.2 g 1-benzyl-3-pyrrolidinol in 200 ml n-heptane is added 100 mg sodium hydride and the mixture refluxed for 4 hours, separating the methanol formed in a Dean-Stark separator. The cooled organic phase is washed with water and then extracted with 2N HCl. The aqueous phase is made alkaline with solid K2CO3 and extracted with ether to give 1-benzyl-3-(2,2-diphenyl-2-hydroxyacetoxy)pyrrolidine as an oil (18.2 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

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